molecular formula C13H12ClNO3 B070855 Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate CAS No. 175134-96-0

Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate

Cat. No.: B070855
CAS No.: 175134-96-0
M. Wt: 265.69 g/mol
InChI Key: DDTMBADUIBZXKC-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate is a quinoline derivative with the molecular formula C13H12ClNO3. This compound is known for its unique chemical structure, which includes a quinoline ring substituted with chlorine, hydroxyl, and methyl groups, as well as an ethyl ester functional group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

The synthesis of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate typically involves the reaction of 6-chloro-4-hydroxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the chlorine and hydroxyl groups may enhance its binding affinity to certain enzymes, inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

    Ethyl 4-chloro-6-methylquinoline-3-carboxylate: Similar structure but different substitution pattern.

    6-Chloro-4-hydroxyquinoline: Lacks the ethyl ester group.

    8-Methylquinoline: Lacks the chlorine and hydroxyl groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

Ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H10ClNO3
  • Molecular Weight : Approximately 249.24 g/mol
  • Functional Groups : Contains a chloro group, hydroxyl group, and a carboxylate moiety, contributing to its reactivity and biological activity.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the intercalation of the quinoline ring with bacterial DNA, disrupting replication and transcription processes.

Anticancer Effects

Studies have shown that this compound exhibits potential anticancer properties. It has been tested against several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves:

  • DNA Intercalation : The compound intercalates into DNA, leading to structural distortions that trigger apoptosis in cancer cells.
  • Enzyme Inhibition : The presence of chlorine and hydroxyl groups enhances binding affinity to specific enzymes involved in cancer cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The quinoline structure allows for intercalation with DNA, inhibiting replication.
  • Enzyme Modulation : The compound may inhibit enzymes critical for cellular metabolism and proliferation.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress, leading to cell death in pathogens or cancer cells .

Case Studies

  • Antimicrobial Study : A study reported that this compound inhibited the growth of Staphylococcus aureus with an IC50 value of 15 µg/mL. This suggests its potential as a therapeutic agent against resistant bacterial strains.
  • Cancer Cell Line Testing : In vitro studies showed that the compound reduced cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines by over 50% at concentrations of 20 µM after 48 hours of treatment.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other quinoline derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModerateSignificantDNA intercalation, enzyme inhibition
Ethyl 4-chloroquinoline-3-carboxylateLowModeratePrimarily enzyme inhibition
Ethyl 7-nitroquinoline-3-carboxylateHighLowDNA intercalation

Properties

IUPAC Name

ethyl 6-chloro-8-methyl-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c1-3-18-13(17)10-6-15-11-7(2)4-8(14)5-9(11)12(10)16/h4-6H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTMBADUIBZXKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401172806
Record name Ethyl 6-chloro-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401172806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175134-96-0
Record name Ethyl 6-chloro-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175134-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-chloro-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401172806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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